molecular formula C16H25Cl2N3O3 B6059309 [3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride

[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride

Cat. No. B6059309
M. Wt: 378.3 g/mol
InChI Key: GYRCJDYCXYDJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride, commonly known as TRB or TRB-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRB is a selective inhibitor of protein kinase B (PKB/Akt), a key signaling molecule involved in cell growth, survival, and metabolism.

Scientific Research Applications

TRB has been studied extensively in various scientific research fields, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. In cancer research, TRB has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In diabetes research, TRB has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, TRB has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In neurodegenerative disorder research, TRB has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

TRB exerts its pharmacological effects by selectively inhibiting the activity of PKB/Akt, a serine/threonine kinase that plays a critical role in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates multiple downstream targets involved in cell proliferation, apoptosis, and metabolism. By inhibiting PKB/Akt, TRB blocks the downstream signaling pathways that promote cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TRB has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, TRB inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In skeletal muscle cells, TRB increases glucose uptake and improves insulin sensitivity by activating the AMPK signaling pathway. In cardiac cells, TRB reduces hypertrophy and fibrosis and improves cardiac function by inhibiting the Akt/mTOR signaling pathway. In neuronal cells, TRB protects against oxidative stress and improves cognitive function by activating the Nrf2/ARE signaling pathway.

Advantages and Limitations for Lab Experiments

TRB has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for PKB/Akt, which allows for the specific targeting of this signaling pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, TRB also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, TRB has not been extensively tested in human clinical trials, which limits its translational potential.

Future Directions

There are several future directions for TRB research. One direction is to explore its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of PKB/Akt, which may have improved efficacy and fewer side effects compared to TRB. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TRB in vivo, as well as its potential toxicity and safety in human clinical trials.

Synthesis Methods

The synthesis of TRB is a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1H-imidazole-1-propylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with hydrochloric acid to form the final product, TRB dihydrochloride. The purity and yield of TRB can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3.2ClH/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRCJDYCXYDJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.